(+)-Dimethyl L-tartrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Enantioselective Epoxidation of Allylic Alcohols:

Dimethyl L-tartrate functions as a chiral auxiliary in reactions involving the formation of epoxides (three-membered cyclic ethers) from allylic alcohols (alcohols with a double bond adjacent to the carbon holding the hydroxyl group). By introducing chirality, it helps control the formation of specific enantiomers, which are mirror-image molecules with distinct properties. This selective control is crucial for synthesizing various pharmaceuticals and other chiral compounds. [Source: Fisher Scientific - ]

Asymmetric α-Halogenation of Acetals:

Dimethyl L-tartrate can induce asymmetry in reactions leading to the introduction of a halogen atom (fluorine, chlorine, bromine, or iodine) at the alpha position (the carbon atom adjacent to the carbonyl group) of acetals (protected carbonyl compounds). This asymmetric synthesis allows researchers to obtain specific enantiomers of halogenated acetals, important for further synthetic transformations and drug development. [Source: American Chemical Society - ]

Synthesis of Chiral Building Blocks:

Dimethyl L-tartrate serves as a starting material for the synthesis of various chiral building blocks. These are essential components used to construct more complex molecules with desired properties, including pharmaceuticals, fine chemicals, and advanced materials. The chiral nature of the building blocks derived from dimethyl L-tartrate contributes to the overall chirality and functionality of the final product. [Source: VWR International - ]

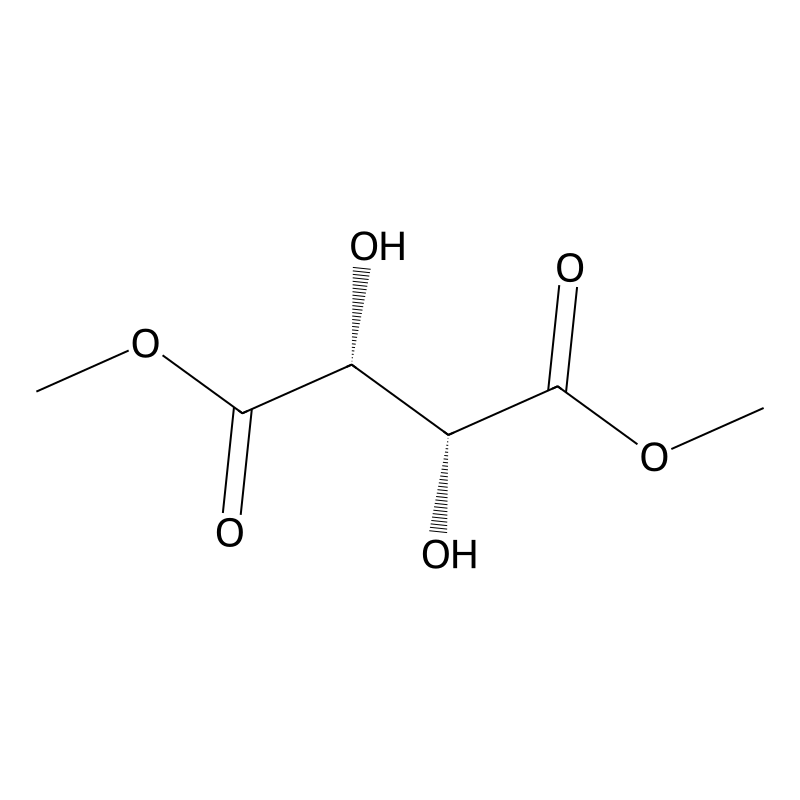

(+)-Dimethyl L-tartrate is a chiral compound with the molecular formula C6H10O6 and the CAS number 608-68-4. It is a diester of L-tartaric acid, characterized by two methoxy groups attached to the ester functional groups. This compound exists in two enantiomeric forms, with (+)-dimethyl L-tartrate being the naturally occurring form. The compound is recognized for its potential applications in organic synthesis, particularly in asymmetric synthesis due to its chiral nature.

- Reaction with Sulfur Tetrafluoride: When treated with sulfur tetrafluoride, (+)-dimethyl L-tartrate forms dimethyl meso-2,3-difluorosuccinate. This reaction involves the substitution of fluorine atoms into the carbon chain, resulting in a fluorinated derivative that can be further utilized in synthetic pathways .

- Transesterification: This process involves the exchange of alkoxy groups between an alcohol and an ester. (+)-dimethyl L-tartrate can react with various alcohols to create new esters, which can be useful in modifying its properties or creating derivatives with specific functionalities .

Several methods are available for synthesizing (+)-dimethyl L-tartrate:

- From Tartaric Acid: The most common method involves esterification of tartaric acid with methanol in the presence of an acid catalyst. This reaction yields dimethyl L-tartrate efficiently while preserving its chiral properties.

- Chiral Pool Synthesis: Utilizing naturally occurring tartaric acid as a starting material allows for the synthesis of (+)-dimethyl L-tartrate through selective reactions that maintain chirality.

(+)-Dimethyl L-tartrate finds applications across various fields:

- Asymmetric Synthesis: It serves as a chiral auxiliary in the synthesis of pharmaceuticals and agrochemicals, facilitating the production of enantiomerically pure compounds.

- Catalysis: The compound can be used in catalytic processes that require chiral environments, enhancing reaction selectivity and efficiency.

- Analytical Chemistry: It is employed as a standard reference material in chromatographic techniques to analyze other chiral compounds.

Research on interaction studies involving (+)-dimethyl L-tartrate primarily focuses on its role as a chiral auxiliary and its interactions with various reagents during synthetic processes. The compound's ability to influence stereochemistry in reactions makes it significant in studies aimed at understanding enantioselectivity.

Several compounds share structural similarities with (+)-dimethyl L-tartrate, each exhibiting unique properties and applications:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| L-Tartaric Acid | Dicarboxylic acid | Natural source; used widely in food and pharmaceutical industries. |

| D-Tartaric Acid | Dicarboxylic acid | Enantiomer of L-tartaric acid; used similarly but exhibits different optical activity. |

| Dimethyl D-tartrate | Diester | Enantiomer of (+)-dimethyl L-tartrate; less commonly used due to lower availability. |

| Ethyl Tartrate | Ester | Used in flavoring; lacks the chiral properties of dimethyl tartrates. |

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant